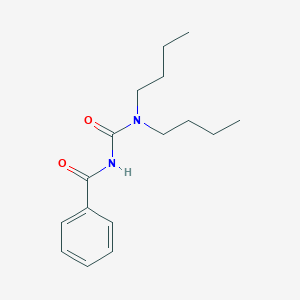![molecular formula C23H20ClN3O2 B284226 N-({1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-2-PHENOXYACETAMIDE](/img/structure/B284226.png)
N-({1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-2-PHENOXYACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-2-PHENOXYACETAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a benzimidazole core, a chlorobenzyl group, and a phenoxyacetamide moiety. It is often studied for its potential biological activities and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-2-PHENOXYACETAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole core. This is followed by the introduction of the chlorobenzyl group and the phenoxyacetamide moiety. Common reagents used in these reactions include chlorobenzyl chloride, benzimidazole, and phenoxyacetic acid. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and production costs. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-({1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-2-PHENOXYACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, hydroxide ions
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound.
Aplicaciones Científicas De Investigación
N-({1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-2-PHENOXYACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-({1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-2-PHENOXYACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparación Con Compuestos Similares
N-({1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-2-PHENOXYACETAMIDE can be compared with other similar compounds, such as:
N-(2-chlorobenzyl)-2-phenoxyacetamide: Lacks the benzimidazole core, which may result in different biological activities.
N-(4-chlorobenzyl)-2-phenoxyacetamide: Contains a different substitution pattern on the benzyl group, potentially affecting its chemical properties.
N-benzyl-N-methyl-2-phenoxyacetamide: Features a methyl group on the nitrogen atom, which may influence its reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C23H20ClN3O2 |
|---|---|
Peso molecular |
405.9 g/mol |
Nombre IUPAC |
N-[[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]methyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C23H20ClN3O2/c24-19-11-5-4-8-17(19)15-27-21-13-7-6-12-20(21)26-22(27)14-25-23(28)16-29-18-9-2-1-3-10-18/h1-13H,14-16H2,(H,25,28) |
Clave InChI |
HPFHTHLSNYMWQH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)NCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
SMILES canónico |
C1=CC=C(C=C1)OCC(=O)NCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-furamide](/img/structure/B284148.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B284152.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide](/img/structure/B284153.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide](/img/structure/B284154.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B284158.png)
![N-(6-chloro-4-pyrimidinyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284166.png)
![N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284167.png)






![N-[3,5-bis(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea](/img/structure/B284181.png)
